1-(2-bromophenyl)-N-propylmethanesulfonamide
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Overview
Description
1-(2-bromophenyl)-N-propylmethanesulfonamide is an organic compound that features a brominated phenyl ring attached to a propylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-N-propylmethanesulfonamide typically involves the bromination of a phenyl ring followed by the introduction of a propylmethanesulfonamide group. One common method includes:
Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Sulfonamide Formation: The brominated phenyl compound is then reacted with propylmethanesulfonamide under basic conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products can include amines or alcohols.
Scientific Research Applications
1-(2-bromophenyl)-N-propylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of brominated phenyl compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-propylmethanesulfonamide
- 1-(2-fluorophenyl)-N-propylmethanesulfonamide
- 1-(2-iodophenyl)-N-propylmethanesulfonamide
Uniqueness
1-(2-bromophenyl)-N-propylmethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can lead to different chemical and biological properties, making this compound particularly interesting for specific applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-propylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWJYGKMDANYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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